molecular formula C6H9Cl3N2 B3145644 4-Chlorobenzene-1,2-diamine dihydrochloride CAS No. 57803-83-5

4-Chlorobenzene-1,2-diamine dihydrochloride

Cat. No.: B3145644
CAS No.: 57803-83-5
M. Wt: 215.5 g/mol
InChI Key: PAJLOJPTPBTVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H9Cl3N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and a chlorine atom is substituted at the 4 position. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzene-1,2-diamine dihydrochloride can be synthesized through several methods. One common method involves the reduction of 2-nitro-5-chloroaniline using tin(II) chloride dihydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually obtained in crystalline form .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorobenzene-1,2-diamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with DNA and proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-chlorobenzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJLOJPTPBTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 2
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 3
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 4
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 5
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 6
4-Chlorobenzene-1,2-diamine dihydrochloride

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